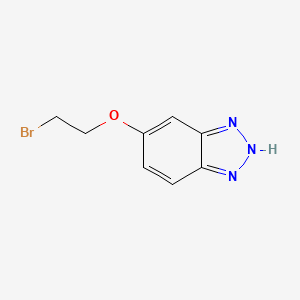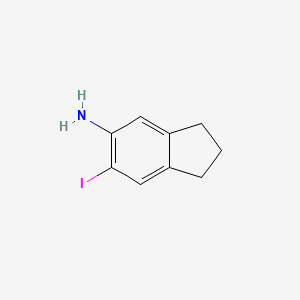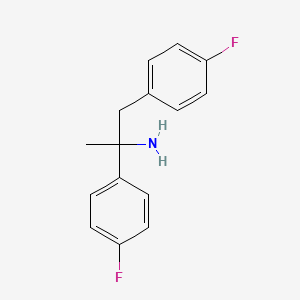
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a propionic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the chloromethylation of 2-methylphenyl compounds. The reaction involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting 4-chloromethyl-2-methylphenyl intermediate is then subjected to esterification with propionic acid and methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(4-azidomethyl-2-methylphenyl)-propionic acid methyl ester.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromomethyl-2-methylphenyl)-propionic acid methyl ester
- 3-(4-Methoxymethyl-2-methylphenyl)-propionic acid methyl ester
- 3-(4-Fluoromethyl-2-methylphenyl)-propionic acid methyl ester
Uniqueness
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Compared to its bromomethyl, methoxymethyl, and fluoromethyl analogs, the chloromethyl derivative may exhibit different reactivity patterns and biological interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
methyl 3-[4-(chloromethyl)-2-methylphenyl]propanoate |
InChI |
InChI=1S/C12H15ClO2/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
AHVYQBJXHAMUIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCl)CCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [4-(3-hydroxypropyl)phenoxy]acetate](/img/structure/B8351349.png)
![3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-acetoxybenzoate](/img/structure/B8351353.png)





![3-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8351387.png)
![7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8351397.png)
